molecular formula C7H6BrN3 B14048542 7-Bromoimidazo[1,2-A]pyridin-5-amine

7-Bromoimidazo[1,2-A]pyridin-5-amine

Katalognummer: B14048542
Molekulargewicht: 212.05 g/mol
InChI-Schlüssel: FSVRVAWHRWESRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromoimidazo[1,2-A]pyridin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 5th position of the imidazo[1,2-A]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-A]pyridin-5-amine typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization and bromination process, which does not require a base .

Industrial Production Methods: Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromoimidazo[1,2-A]pyridin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various derivatives.

    Reduction Reactions: Reduction of the imidazo[1,2-A]pyridine ring can lead to the formation of different products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like TBHP and hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

7-Bromoimidazo[1,2-A]pyridin-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromoimidazo[1,2-A]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 3-Bromoimidazo[1,2-A]pyridine
  • 5-Bromoimidazo[1,2-A]pyridine
  • 7-Chloroimidazo[1,2-A]pyridin-5-amine

Comparison: 7-Bromoimidazo[1,2-A]pyridin-5-amine is unique due to the specific positioning of the bromine atom and the amine group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and development .

Eigenschaften

Molekularformel

C7H6BrN3

Molekulargewicht

212.05 g/mol

IUPAC-Name

7-bromoimidazo[1,2-a]pyridin-5-amine

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)11-2-1-10-7(11)4-5/h1-4H,9H2

InChI-Schlüssel

FSVRVAWHRWESRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CC(=CC2=N1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.